1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
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Biological Activity
The compound 1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure
The compound features a unique structural arrangement that includes:
- An ethyl group attached to a carbonyl.
- A trifluoromethoxy substituent on the phenyl ring.
- A naphthyridine core that is crucial for its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced tumor growth and proliferation in cancer models.
- Receptor Binding : The compound shows affinity for certain receptors, which may mediate its therapeutic effects. Studies suggest it may modulate receptor activity related to inflammation and cancer.
- Apoptosis Induction : Preliminary findings indicate that the compound can induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways .
In Vitro Studies
In vitro studies have demonstrated the following effects:
Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of this compound involved treating MGC-803 cells with varying concentrations. The results indicated a dose-dependent reduction in cell viability, suggesting effective inhibition of cancer cell proliferation. The mechanism was linked to the inhibition of specific kinases involved in tumor growth regulation.
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the compound's ability to modulate inflammatory responses in vitro using human macrophage cell lines. The results showed a significant decrease in pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound allows it to stand out among similar entities. A comparative analysis is summarized below:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Compound A | Contains a pyridine ring | Anti-cancer activity |
Compound B | Lacks trifluoromethoxy group | Moderate kinase inhibition |
Compound C | Similar naphthyridine core | Anti-inflammatory effects |
This comparison highlights the distinct profile of This compound , particularly its targeted kinase inhibition and multifaceted biological activity.
Properties
IUPAC Name |
1-ethyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-2-24-15-11(4-3-9-22-15)10-14(17(24)26)16(25)23-12-5-7-13(8-6-12)27-18(19,20)21/h3-10H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCWRGBENVQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.